PF-05089771

Overview

Description

PF 05089771 is a selective, small-molecule inhibitor of voltage-gated sodium channels, specifically targeting the Nav1.7 and Nav1.8 isoforms. This compound has been developed by Pfizer as a novel analgesic for the treatment of pain. It has shown promising results in clinical trials for conditions such as wisdom tooth removal and primary erythromelalgia .

Preparation Methods

The synthesis of PF 05089771 involves several key steps, including the formation of the core structure and the introduction of various functional groups. The synthetic route typically starts with the preparation of the core benzene sulfonamide structure, followed by the introduction of the pyrazole, thiazole, and fluorobenzene moieties. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. Industrial production methods may involve optimization of these steps to improve yield and purity .

Chemical Reactions Analysis

PF 05089771 undergoes various chemical reactions, including substitution and addition reactions. Common reagents used in these reactions include halogenating agents, such as chlorine and fluorine, and sulfonating agents. The major products formed from these reactions include the desired sulfonamide and pyrazole derivatives. The compound is also known to interact with the voltage-sensor domain of sodium channels, leading to its inhibitory effects .

Scientific Research Applications

Clinical Trials and Efficacy

-

Diabetic Peripheral Neuropathy :

- A phase II clinical trial (NCT02215252) evaluated PF-05089771's efficacy as a monotherapy and in combination with pregabalin for treating painful diabetic peripheral neuropathy. The trial involved 135 subjects and aimed to determine if this compound could significantly reduce pain compared to placebo. Results indicated that while there was a trend towards reduced pain, it did not achieve statistical significance compared to placebo, leading to the discontinuation of further studies in this area .

- Osteoarthritis :

- Analgesic Properties :

Summary of Clinical Findings

| Study Type | Condition | Sample Size | Primary Endpoint | Result |

|---|---|---|---|---|

| Phase II Trial | Diabetic Peripheral Neuropathy | 135 | Average Pain Score | Not statistically significant vs placebo |

| Safety Study | Osteoarthritis | Not specified | Safety and Tolerability | Ongoing investigation |

| Analgesic Study | Various Pain Models | 25 | Pain Endpoints | No significant difference from placebo |

Mechanism of Action

PF 05089771 exerts its effects by selectively inhibiting the Nav1.7 and Nav1.8 sodium channels. These channels play a critical role in the generation and propagation of action potentials in sensory neurons. By blocking these channels, PF 05089771 reduces the excitability of these neurons, thereby decreasing the transmission of pain signals. The compound interacts with the voltage-sensor domain of the sodium channels, stabilizing them in an inactivated state and preventing their activation .

Comparison with Similar Compounds

PF 05089771 is unique in its high selectivity for the Nav1.7 and Nav1.8 sodium channels compared to other sodium channel inhibitors. Similar compounds include carbamazepine, bupivacaine, and lacosamide, which also target sodium channels but with less specificity. Other selective inhibitors of Nav1.7 include GNE-616 and PF-05241328, which have shown similar efficacy in preclinical studies. PF 05089771 stands out due to its potent and selective inhibition of Nav1.7 and Nav1.8, making it a promising candidate for pain management .

Biological Activity

PF-05089771 is a selective blocker of the voltage-gated sodium channel NaV1.7, which plays a critical role in pain signaling. This compound has been under investigation for its potential therapeutic applications, particularly in managing pain associated with conditions like diabetic peripheral neuropathy and inherited erythromelalgia.

This compound demonstrates potent inhibition of NaV1.7 channels, with IC50 values of 8 nM for mouse, 11 nM for human, and 171 nM for rat channels, indicating a strong selectivity for the human NaV1.7 over other sodium channels such as NaV1.2, NaV1.3, and NaV1.6, which have IC50 values ranging from 0.11 to 25 μM . The compound effectively blocks spontaneous firing in induced pluripotent stem cell (iPSC) sensory neurons derived from patients with inherited erythromelalgia, demonstrating its potential utility in clinical settings .

Study Overview

A randomized, placebo-controlled clinical trial (NCT02215252) evaluated the efficacy of this compound in treating pain due to diabetic peripheral neuropathy. The study involved 135 subjects who received either this compound (150 mg twice daily), pregabalin (150 mg twice daily), or placebo over a four-week treatment period following a one-week placebo run-in .

Results

While there was a trend towards reduced pain scores in the this compound group compared to placebo, the results were not statistically significant. The mean difference in pain scores at week 4 was -0.41 (90% credible interval: -1.00 to 0.17), which did not meet the predefined efficacy criteria . In contrast, pregabalin demonstrated a statistically significant reduction in pain scores compared to placebo, with a mean difference of -0.53 (90% credible interval: -0.91 to -0.20) .

Summary of Findings

| Treatment Group | Mean Pain Score Difference | Statistical Significance |

|---|---|---|

| This compound vs Placebo | -0.41 | Not significant |

| Pregabalin vs Placebo | -0.53 | Significant |

The study concluded that while this compound was well tolerated, its analgesic efficacy was modest compared to pregabalin, leading to discussions regarding its potential limitations in clinical use .

Pharmacodynamics and Kinetics

Research indicates that the pharmacodynamics of this compound are influenced by its state-dependent binding to the NaV1.7 channel. Studies have shown that the binding is facilitated by long depolarizing prepulses, leading to significant inhibition rates when tested under various conditions . The compound's effects on nociceptor excitability were also explored, revealing that it can convert some neurons from repetitive spiking to transient spiking under inflammatory conditions .

Case Studies and Comparative Analysis

Further investigations into this compound's analgesic properties have yielded mixed results across different pain models. In one study comparing it with other analgesics like ibuprofen and pregabalin, this compound did not meet the criteria for statistical significance when administered alone or in combination with pregabalin .

Comparative Efficacy Table

| Pain Model | This compound Effect | Pregabalin Effect | Ibuprofen Effect |

|---|---|---|---|

| Thermal Pain | Not significant | Significant | Significant |

| Pressure Stimulation | Not significant | Significant | Significant |

| Cold Pressor | Not significant | Significant | Significant |

This table summarizes findings from studies assessing the efficacy of this compound against established analgesics across various pain models.

Q & A

Basic Research Questions

Q. What is the mechanistic basis of PF-05089771's inhibition of Nav1.7 channels?

this compound selectively inhibits Nav1.7 channels by binding to the voltage-sensor domain (VSD4) in a state-dependent manner. Experimental protocols using voltage-clamp electrophysiology revealed that this compound preferentially blocks inactivated or activated states of Nav1.7, with an IC50 of 11 nM for semi-activated channels and ~10 µM for resting channels . Methodological approaches include modified voltage protocols (e.g., 4-second prepulses to specific voltages) to isolate state-dependent effects, coupled with concentration-response curves to determine potency .

Q. How selective is this compound for Nav1.7 compared to other sodium channels?

Q. What experimental models are used to evaluate this compound's efficacy in pain research?

Key models include:

- iPSC-derived sensory neurons : Used to assess reversal of hyperexcitability in inherited erythromelalgia (IEM) models, with protocols involving temperature-dependent pain assays and phased dosing (e.g., TS1/TS2 treatment stages) .

- In vivo models : Capsaicin-induced neurogenic flare in mice, where this compound (30 nM) blocked 75% of TTX-S currents in DRG neurons .

Advanced Research Questions

Q. How does lidocaine enhance this compound's inhibition of Nav1.7 channels?

Lidocaine synergistically increases this compound's binding affinity by stabilizing Nav1.7 in a high-affinity conformation. Co-application of 100 nM this compound with 1 mM lidocaine increased inhibition from 51–66% to 83–87%, as shown in voltage-clamp experiments using prepulse protocols (e.g., 240 mV for 4 seconds). This suggests allosteric modulation, where lidocaine shifts the voltage sensor to an "activated" state, enhancing this compound's access to its binding site .

Q. Why do clinical trials of this compound show inconsistent efficacy across pain conditions?

Discrepancies arise from pharmacokinetic limitations and disease heterogeneity. For example:

- In IEM patients, a single 1600 mg dose achieved unbound plasma concentrations of ~160 nM, correlating with pain relief .

- In diabetic neuropathy trials, lower doses (150 mg twice daily) resulted in sub-therapeutic plasma levels (<160 nM), insufficient for Nav1.7 blockade . Additional factors include high plasma protein binding and state-dependent efficacy, requiring higher doses to target resting channels .

Q. How do Nav1.7 splice variants influence this compound's inhibitory profile?

this compound exhibits similar potency across four Nav1.7 splice isoforms (IC50 ~11 nM), as shown in heterologous expression systems (Table 1 in ). However, splice variants in pathological conditions (e.g., DNP) may alter channel kinetics, necessitating tailored experimental designs using patient-specific iPSC neurons to assess functional impacts .

Q. What methodological considerations are critical for interpreting this compound's state-dependent inhibition?

Key protocols include:

- Prepulse voltage optimization : Testing inhibition at voltages ranging from -280 mV (hyperpolarized) to 0 mV (depolarized) to isolate state-specific effects .

- Kinetic analysis : Monitoring binding rates (e.g., time constants τ) under different lidocaine co-application conditions to quantify synergistic effects .

- Replicates and statistical power : Using ≥3–6 observations per concentration to ensure reproducibility, as highlighted in concentration-response studies .

Q. What explains the lack of this compound's efficacy in non-IEM pain models?

Non-IEM conditions (e.g., postoperative pain) may involve Nav1.7-independent mechanisms or require broader sodium channel blockade. For instance, this compound's failure in dental pain trials suggests that Nav1.7 alone is insufficient for analgesia in acute inflammatory settings, necessitating combination therapies (e.g., with lidocaine) .

Q. Key Methodological Recommendations

- For in vitro studies : Use voltage-clamp protocols with prepulses to isolate state-dependent effects .

- For clinical translation : Optimize dosing to achieve unbound plasma concentrations >160 nM, accounting for protein binding .

- For mechanistic studies : Combine this compound with lidocaine to probe allosteric interactions .

Properties

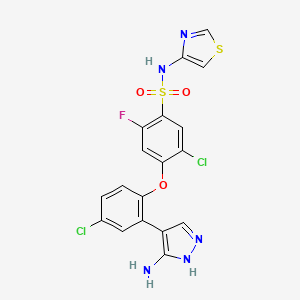

IUPAC Name |

4-[2-(5-amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-(1,3-thiazol-4-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12Cl2FN5O3S2/c19-9-1-2-14(10(3-9)11-6-24-25-18(11)22)29-15-5-13(21)16(4-12(15)20)31(27,28)26-17-7-30-8-23-17/h1-8,26H,(H3,22,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYSCOUXLBXGGIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C2=C(NN=C2)N)OC3=CC(=C(C=C3Cl)S(=O)(=O)NC4=CSC=N4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12Cl2FN5O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301336085 | |

| Record name | PF-05089771 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301336085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1235403-62-9 | |

| Record name | PF-05089771 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1235403629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PF-05089771 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14856 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PF-05089771 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301336085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PF-05089771 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25U4N985O2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.